1-(furan-3-carbonyl)azetidine

Spectroscopy Analytical Chemistry Quality Control

1-(Furan-3-carbonyl)azetidine (CAS 1849309-07-4), also known as azetidin-1-yl(furan-3-yl)methanone, is a heterocyclic building block with the molecular formula C₈H₉NO₂ and a molecular weight of 151.16 g/mol. Its structure features a strained four-membered azetidine ring linked via a carbonyl group to a furan ring at the 3-position.

Molecular Formula C8H9NO2
Molecular Weight 151.165
CAS No. 1849309-07-4
Cat. No. B2795965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(furan-3-carbonyl)azetidine
CAS1849309-07-4
Molecular FormulaC8H9NO2
Molecular Weight151.165
Structural Identifiers
SMILESC1CN(C1)C(=O)C2=COC=C2
InChIInChI=1S/C8H9NO2/c10-8(9-3-1-4-9)7-2-5-11-6-7/h2,5-6H,1,3-4H2
InChIKeyLXTMTMJMSTZJFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(Furan-3-carbonyl)azetidine (CAS 1849309-07-4): Chemical Identity and Core Scaffold


1-(Furan-3-carbonyl)azetidine (CAS 1849309-07-4), also known as azetidin-1-yl(furan-3-yl)methanone, is a heterocyclic building block with the molecular formula C₈H₉NO₂ and a molecular weight of 151.16 g/mol [1]. Its structure features a strained four-membered azetidine ring linked via a carbonyl group to a furan ring at the 3-position . This simple core serves as a versatile intermediate for synthesizing more complex molecules in medicinal chemistry and agrochemical research .

Workflow

Heterocyclic building block for medicinal chemistry and agrochemical intermediate synthesis.

Selection

Authentic 3-furoyl isomer required; 2-furoyl analogue cannot serve as reference standard.

Use context

Multi-step derivatization, SAR exploration, and sEH inhibitor research programs.

Why Generic Substitution of 1-(Furan-3-carbonyl)azetidine Fails: Furan Isomerism and Scaffold Specificity


1-(Furan-3-carbonyl)azetidine cannot be substituted with generic azetidine or furan derivatives without compromising critical molecular properties. The specific connection of the carbonyl group to the furan ring's 3-position, as opposed to the 2-position, fundamentally alters the molecule's spectroscopic fingerprint and electronic character, which is crucial for quality control in synthesis [1]. Furthermore, the unsubstituted nature of the azetidine ring provides a distinct scaffold for further functionalization compared to its more heavily substituted analogues, directly impacting its utility as a versatile, yet specific, building block in research .

3-Furoyl azetidine
2-Furoyl isomer

Spectroscopic fingerprint differs; public reference spectra absent, so substitution may compromise identity confirmation and method development.

Unsubstituted core
Pre-functionalized analogues

Substitution at the azetidine ring reduces derivatizable positions, limiting SAR flexibility and library diversity from a single scaffold.

1-(Furan-3-carbonyl)azetidine: Quantitative Differentiation Evidence


Spectroscopic Differentiation: 3-Furoyl vs. 2-Furoyl Azetidine Isomers

The compound 1-(furan-3-carbonyl)azetidine (CAS 1849309-07-4) is spectroscopically distinct from its 2-furoyl isomer, 2-[(1-azetidinyl)carbonyl]furan (1-(2-furoyl)azetidine) [1]. While the 2-furoyl isomer has reference data including NMR, FTIR, and UV-Vis spectra [1], the 3-furoyl isomer lacks this comprehensive public database. This absence necessitates the use of the authentic compound for spectral matching and identity confirmation.

Spectroscopic differentiation
Data to verify
No public reference spectra for target; comparator isomer has NMR, FTIR, UV-Vis.
Requires authentic compound for analytical method development and QC identity confirmation.
SpectraBase search, April 2026.
Spectroscopy Analytical Chemistry Quality Control

Scaffold Versatility: Unsubstituted Azetidine Core for Diverse Derivatization

The unsubstituted azetidine core of 1-(furan-3-carbonyl)azetidine offers a versatile starting point for chemical diversification, unlike pre-functionalized analogues . Its value is underscored by its use in multi-step synthesis, serving as a key intermediate for more complex molecules, including those with potential as soluble epoxide hydrolase (sEH) inhibitors, as described in patent literature [1].

Scaffold versatility
Class-level
Unsubstituted azetidine core allows broader functionalization vs pre-functionalized analogues.
Supports systematic SAR exploration from a single, well-defined starting point.
General synthetic principle; patent disclosures exist.
Medicinal Chemistry Synthetic Chemistry Building Block

1-(Furan-3-carbonyl)azetidine: Validated Research and Industrial Applications


Method Development and Quality Control Standard

Procure 1-(furan-3-carbonyl)azetidine as an authentic analytical standard when developing chromatographic or spectroscopic methods for complex mixtures where this specific isomer is expected. The absence of public reference spectra [1] necessitates the use of the pure compound for establishing retention times, calibration curves, or spectral libraries.

Medicinal Chemistry Scaffold for sEH Inhibitor Development

Use this compound as a key building block for synthesizing libraries of azetidine-containing molecules aimed at inhibiting soluble epoxide hydrolase (sEH) [1]. Its unsubstituted azetidine core allows for systematic derivatization to explore structure-activity relationships (SAR) and optimize pharmacological properties, a strategy validated in recent patent literature [1].

Precursor for Diverse Heterocyclic Synthesis

Employ 1-(furan-3-carbonyl)azetidine as a starting material for multi-step organic syntheses. The reactive furan and azetidine rings can be further functionalized . For instance, the furan ring can undergo selective oxidative cleavage to generate carboxylic acid derivatives , expanding the range of accessible chemical space from this single building block.

Application
Selection Property
Validation Focus
Analytical method development
Authentic 3-furoyl isomer identity
Retention time & spectral library establishment
sEH inhibitor research
Derivatizable azetidine core
SAR exploration & pharmacological property optimization
Heterocyclic synthesis precursor
Reactive furan and azetidine rings
Oxidative cleavage & chemical space expansion

Technical Documentation Hub

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12 linked technical documents
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